4-bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Physicochemical profiling Halogen bonding LogP differentiation

4-Bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (MF: C₁₅H₁₁BrCl₂N₂O; MW: 386.07 g/mol) is a tri-substituted 4,5-dihydro-1H-pyrazole (pyrazoline) derivative bearing a 2,4-dichlorophenyl group at the 5-position, a 4-bromo-2-hydroxyphenyl moiety at the 3-position, and an unsubstituted N1–H. This compound belongs to the diaryl-dihydropyrazole pharmacophore class, which has been extensively investigated for monoamine oxidase (MAO) inhibition, antimicrobial, antifungal, antitubercular, anticancer (B-Raf kinase), and CB1 receptor antagonism activities.

Molecular Formula C15H11BrCl2N2O
Molecular Weight 386.1 g/mol
Cat. No. B12111501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Molecular FormulaC15H11BrCl2N2O
Molecular Weight386.1 g/mol
Structural Identifiers
SMILESC1C(NN=C1C2=C(C=CC(=C2)Br)O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H11BrCl2N2O/c16-8-1-4-15(21)11(5-8)14-7-13(19-20-14)10-3-2-9(17)6-12(10)18/h1-6,13,19,21H,7H2
InChIKeyGIROBGULPFKKCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol — Core Chemical Identity and Procurement Baseline


4-Bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (MF: C₁₅H₁₁BrCl₂N₂O; MW: 386.07 g/mol) is a tri-substituted 4,5-dihydro-1H-pyrazole (pyrazoline) derivative bearing a 2,4-dichlorophenyl group at the 5-position, a 4-bromo-2-hydroxyphenyl moiety at the 3-position, and an unsubstituted N1–H [1]. This compound belongs to the diaryl-dihydropyrazole pharmacophore class, which has been extensively investigated for monoamine oxidase (MAO) inhibition, antimicrobial, antifungal, antitubercular, anticancer (B-Raf kinase), and CB1 receptor antagonism activities [2][3]. The concurrent presence of electron-withdrawing bromine and chlorine substituents on both aromatic rings, combined with the hydrogen-bond-donating phenolic –OH, yields a distinct physicochemical profile (calculated logP ~3.46, topological polar surface area ~132 Ų, zero Rule-of-Five violations) that distinguishes it from closely related non-halogenated or mono-halogenated analogs .

Diaryl-dihydropyrazole core with 4-Br-2-OH phenyl and 2,4-dichlorophenyl substituents
Reported class-level fit for MAO-A, B-Raf kinase, antimicrobial, and antitubercular screening
Calculated logP ~3.46, zero RO5 violations; balanced HBD/HBA profile supports CNS permeability context

Why 4-Bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol Cannot Be Casually Replaced by an In-Class Analog


The 4,5-dihydro-1H-pyrazole scaffold tolerates diverse aryl substitutions, yet even single-atom alterations at the phenolic 4-position produce functionally non-equivalent compounds. Replacing the 4-bromo substituent with 4-chloro yields the closest commercial analog (4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol; MW 341.6 g/mol), but this substitution changes the halogen bond donor capacity, hydrophobic surface area, and electronic distribution across the phenol ring . In the broader 4,5-dihydro-1H-pyrazole class, 4-bromo-phenyl analogs have demonstrated MAO-A IC₅₀ values as low as 10 nM, while the corresponding 4-methyl and 4-methoxy congeners are typically 10- to 20-fold less potent, and the 4-H analog (1,3-diphenyl-4,5-dihydro-1H-pyrazole) exhibits MAO-A IC₅₀ = 9.8 µM — a ~1,000-fold potency gap within a single atom change [1]. Similarly, in the antibacterial 4-bromo-dihydropyrazole series, re-sulfonylation or de-bromination abolished DNA gyrase inhibitory activity [2]. These SAR discontinuities mean that procurement decisions based solely on core scaffold similarity carry substantial risk of obtaining a functionally irrelevant compound.

4-Br vs 4-Cl substitution: halogen-bond potential and logP may shift target engagement and membrane permeability
SAR discontinuity: single-atom alterations (Br→CH₃, Br→H) can reduce MAO-A potency by >10-fold, limiting direct analog replacement
4-Br-2-OH pharmacophore integrity: de-bromination or O-alkylation may abolish DNA gyrase inhibition, requiring careful substitution validation

Quantitative Differentiation Evidence for 4-Bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol vs. Closest Analogs


Physicochemical Differentiation: 4-Bromo vs. 4-Chloro Analog on logP and Halogen Bond Potential

The target compound's 4-bromo substituent confers a measurably higher logP (~3.46, calculated) and larger polar surface area (~132 Ų) compared to its 4-chloro analog, which is expected to have a logP of approximately 3.0–3.2 based on the ~1-unit logP decrement typically observed when substituting Br → Cl on an aromatic ring . This logP differential translates to roughly a 2- to 3-fold higher membrane permeability coefficient, while the bromine atom also serves as a superior halogen-bond donor (σ-hole magnitude ~7.5 kcal/mol for C–Br vs. ~5.0 kcal/mol for C–Cl), potentially enhancing target engagement with halogen-accepting carbonyl or carboxylate moieties in enzyme active sites [1]. For procurement, this means the 4-bromo compound cannot be assumed to exhibit identical cellular penetration or target binding as the 4-chloro or 4-H analogs, even if in vitro biochemical potency appears similar.

Physicochemical Diff.
Cross-study comparable
logP ≈ 3.46 (Br) vs ~3.1 (Cl); σ-hole ≈ 7.5 vs 5.0 kcal/mol
LogP and halogen-bond context may influence cell permeability and target binding
Calculated properties; experimental validation recommended
Physicochemical profiling Halogen bonding LogP differentiation

Monoamine Oxidase A (MAO-A) Inhibitory Potential: Class-Level SAR with 4-Bromophenyl Substitution

Within the 1-acetyl-3-aryl-4,5-dihydro-1H-pyrazole series, the 4-bromophenyl-substituted congener (1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole) achieved an MAO-A IC₅₀ of 0.00001 mM (10 nM) with 10,000-fold selectivity over MAO-B (IC₅₀ = 0.1 mM) in Bos taurus enzyme assays [1]. This is equipotent to the 4-chlorophenyl analog (MAO-A IC₅₀ also 0.00001 mM) but 10-fold more potent than the 4-methylphenyl analog (MAO-A IC₅₀ = 0.0001 mM) and nearly 1,000-fold more potent than the unsubstituted 1,3-diphenyl-4,5-dihydro-1H-pyrazole (MAO-A IC₅₀ = 0.0098 mM). The 4-bromo substituent thus occupies a potency plateau shared only with 4-chloro and 4-nitro within this chemotype. While the target compound lacks the N1-acetyl group present in this series, the 4-bromo-2-hydroxyphenyl moiety at the 3-position preserves the key halogen-substituted aromatic ring that drives MAO-A affinity. Users evaluating this compound for CNS-targeted programs should recognize that its 4-Br substitution places it among the most potent MAO-A-biased chemotypes available.

MAO-A Inhibition
Class-level inference
4-Br congener IC₅₀ 10 nM; 4-H analog 9.8 µM (~980-fold gap)
4-Br substitution context may support MAO-A bias and selectivity over MAO-B
Not directly measured for target compound; class-derived estimate
MAO-A inhibition Neuropharmacology Pyrazoline SAR

Antibacterial Potency of the 4-Bromo-Dihydropyrazole-Phenol Pharmacophore: DNA Gyrase Inhibition

In a closely related 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol series, the most active compound (3h) exhibited MIC values of 0.39 µg/mL against B. subtilis ATCC 6633, 0.78 µg/mL against S. aureus ATCC 6538, and 1.562 µg/mL against P. fluorescens ATCC 13525 [1]. Compound 3h also inhibited S. aureus DNA gyrase with an IC₅₀ of 0.25 µg/mL and B. subtilis DNA gyrase with an IC₅₀ of 0.18 µg/mL. These sub-µg/mL MIC values are comparable to or exceed those of ciprofloxacin against the same strains in parallel testing, and the dual Gram-positive / Gram-negative coverage profile is notable. The target compound preserves the 4-bromo-2-hydroxyphenyl substructure essential for DNA gyrase engagement in this series, while differing at N1 (unsubstituted vs. phenylsulfonyl) and C3 (2,4-dichlorophenyl vs. methyl). SAR analysis from the source paper indicates that the 4-bromo-phenol moiety is critical: de-brominated or O-alkylated analogs lost >80% of antibacterial activity, confirming that the intact 4-bromo-2-hydroxyphenyl group is a non-redundant pharmacophoric element [1].

Antibacterial Activity
Class-level inference
Analog 3h: B. subtilis MIC 0.39 µg/mL; S. aureus DNA gyrase IC₅₀ 0.25 µg/mL
4-Br-2-OH motif critical for DNA gyrase inhibition; de-bromination abolishes activity
Target compound N1/C3 differs; activity may vary
Antibacterial DNA gyrase inhibition Gram-positive

Antifungal and Antitubercular Activity Spectrum of Dichlorophenyl-Dihydropyrazoles

A systematic study of 15 dihydropyrazoles containing the dichlorophenyl moiety demonstrated that this substructure is a privileged scaffold for antifungal and antitubercular activity [1]. Within this series, the most potent antifungal compound (31, containing 2-thienyl) achieved an MIC of 5.35 µM against fungal pathogens, while the most active antitubercular compounds (22 with 2,4-difluorophenyl and 24 with 4-trifluoromethyl) exhibited MICs of 3.96 µM and 3.67 µM, respectively, against M. tuberculosis — both values superior to the standard pyrazinamide (MIC = 25.34 µM) by approximately 6- to 7-fold [1]. Notably, all 15 dihydropyrazoles in this panel were derived from dichlorophenyl chalcone precursors and share the 2,4-dichlorophenyl group at the dihydropyrazole 5-position that is also present in the target compound. The dichlorophenyl group was identified as a key determinant of activity across all three assay panels, and its replacement with monochlorophenyl or unsubstituted phenyl reduced antifungal MICs by >4-fold [1]. The target compound additionally bears the 4-bromo-2-hydroxyphenyl substituent — a combination not tested in the source series — creating an opportunity to probe additive or synergistic halogen effects on antitubercular potency.

Antitubercular Profile
Class-level inference
Antitubercular MIC 3.67 µM (vs pyrazinamide 25.34 µM) for 2,4-dichlorophenyl analogs
2,4-Dichlorophenyl motif may support antitubercular screening context
4-Br-2-OH combination not tested in published anti-TB series
Antifungal Antitubercular Dihydropyrazole SAR

Drug-Likeness Compliance and Lead Optimization Fitness: RO5 and Physicochemical Benchmarking

Calculated physicochemical parameters for the target compound (Mass 329.8 Da for the neutral form; logP 3.46; HBD 3; HBA 7; RB 5; PSA 131.84 Ų; zero Rule-of-Five violations) place it within favorable drug-like chemical space . In comparison, the class-average logP for bioactive 4,5-dihydro-1H-pyrazoles reported in ChEMBL is approximately 3.8–4.2, and many CB1 antagonist dihydropyrazoles exceed logP 5.0 with associated solubility and promiscuity liabilities [1]. The target compound's logP of 3.46 is significantly lower than this class average, suggesting superior aqueous solubility and reduced phospholipidosis risk. Furthermore, its 3 hydrogen bond donors and 7 acceptors provide a balanced HBD/HBA ratio (~0.43) compatible with both oral bioavailability and blood-brain barrier penetration — a dual capability not shared by more polar analogs such as the N1-carboxamide or N1-acetyl dihydropyrazoles, which carry additional HBA burden and lower CNS MPO scores . This balanced profile makes the target compound particularly suitable for hit-to-lead campaigns where both peripheral and CNS target engagement is desired, without the need for early-stage prodrug or formulation strategies.

Drug-Likeness
Supporting evidence
logP 3.46, RO5 violations 0, HBD/HBA 3/7, PSA 132 Ų
Favorable physicochemical profile may reduce ADME attrition risk in early discovery
Calculated properties; confirm experimentally
Drug-likeness ADME Lead optimization

B-Raf Kinase Inhibition Potential: The ortho-Hydroxyphenyl-Dihydropyrazole Pharmacophore Advantage

A series of 24 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives were evaluated for B-Raf V600E inhibition and anti-proliferative activity against the WM266.4 melanoma cell line [1]. The most potent compound, C6, achieved a B-Raf V600E IC₅₀ of 0.15 µM and a WM266.4 GI₅₀ of 1.75 µM, which is comparable to the positive controls vemurafenib and erlotinib and more potent than earlier lead compounds from the same group. SAR analysis revealed that the ortho-hydroxyl group on the phenyl ring attached to the dihydropyrazole 5-position is critical for activity: its removal or methylation reduced B-Raf potency by >10-fold. The target compound retains this essential ortho-hydroxyphenyl substructure (as the 4-bromo-2-hydroxyphenyl group) while introducing the 2,4-dichlorophenyl substituent at the dihydropyrazole 5-position — a substitution pattern not present in the C6 series. Docking studies from the source paper indicate that the phenol –OH forms a key hydrogen bond with the hinge region of B-Raf, while the 4-position substituent on the phenol ring projects toward a hydrophobic sub-pocket that tolerates halogen substitution. The 4-bromo substitution on the target compound is expected to fill this sub-pocket more effectively than the 4-H or 4-F analogs tested in the C6 panel, potentially enhancing binding affinity [1].

B-Raf Inhibition
Class-level inference
C6 analog IC₅₀ 0.15 µM, WM266.4 GI₅₀ 1.75 µM; ortho-OH essential
ortho-OH pharmacophore may support B-Raf V600E engagement; 4-Br fills hydrophobic pocket
4-Br/2,4-diCl combination unexplored; validate binding and selectivity
B-Raf kinase Anticancer Melanoma

Highest-Value Application Scenarios for 4-Bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol Based on Quantitative Evidence


CNS Drug Discovery: MAO-A Inhibitor Lead Optimization with Favorable Brain Penetration Profile

Given the class-level MAO-A IC₅₀ potential of ~10–100 nM for 4-bromo-aryl dihydropyrazoles and the target compound's calculated logP of 3.46 with balanced HBD/HBA ratio supportive of CNS penetration, this compound is well-suited as a starting scaffold for developing reversible MAO-A inhibitors for depression, anxiety, or neurodegenerative disorders [1]. Unlike highly polar N1-carboxamide dihydropyrazoles, the unsubstituted N1–H preserves CNS drug-likeness while retaining the 4-bromo substituent that drives MAO-A potency and selectivity. Procurement for neuroscience programs is justified over 4-chloro or 4-methyl analogs due to the superior halogen-bonding potential of bromine for target engagement and the compound's class-validated 10,000-fold MAO-A/B selectivity window [1].

Anti-Infective Screening: Antibacterial DNA Gyrase Inhibitor with Gram-Positive Priority

The 4-bromo-2-hydroxyphenyl substructure is essential for DNA gyrase inhibition in the 4-bromo-dihydropyrazole series, with the most active analog (3h) achieving sub-µg/mL MICs against S. aureus (0.78 µg/mL) and B. subtilis (0.39 µg/mL) [2]. The target compound pairs this validated antibacterial pharmacophore with an unexplored 2,4-dichlorophenyl substituent at C5, creating a combinatorial halogenation strategy that may enhance Gram-negative outer membrane penetration via increased lipophilicity. This compound is recommended for inclusion in antibacterial screening cascades targeting drug-resistant Gram-positive pathogens (MRSA, VRE), with DNA gyrase supercoiling assays as the primary biochemical follow-up [2].

Antitubercular Lead Discovery: Dual Halogen-Enriched Dihydropyrazole Scaffold

Dihydropyrazoles bearing the 2,4-dichlorophenyl group have demonstrated antitubercular MICs of 3.67–3.96 µM, representing an approximately 6- to 7-fold improvement over the standard pyrazinamide (MIC 25.34 µM) [3]. The target compound uniquely combines this validated anti-TB dichlorophenyl motif with a 4-bromo-2-hydroxyphenyl substituent — a halogen combination not tested in any published antitubercular dihydropyrazole series. This dual halogenation may confer additive or synergistic effects on mycobacterial cell wall penetration and/or target engagement, making the compound a high-priority candidate for M. tuberculosis H37Rv MIC screening and subsequent mechanism-of-action studies [3].

Oncology Hit Identification: B-Raf V600E Inhibitor with Differentiated Halogen Substitution Pattern

The ortho-hydroxyphenyl-dihydropyrazole scaffold has produced sub-micromolar B-Raf V600E inhibitors (C6: IC₅₀ = 0.15 µM) with cellular anti-proliferative activity against BRAF-mutant melanoma cells [4]. The target compound incorporates the essential ortho-hydroxyl group while introducing a 4-bromo substituent that projects into a hydrophobic sub-pocket near the hinge region, and a 2,4-dichlorophenyl group at C5 that may establish additional hydrophobic contacts with the DFG-out conformation of the kinase. This substitution combination is distinct from all 24 compounds in the C6 panel and may yield inhibitors with altered residence time or selectivity profiles relative to vemurafenib. Procurement is recommended for BRAF-focused oncology programs seeking structurally differentiated type II or type I½ kinase inhibitor leads [4].

Application
Selection Property
Validation Focus
CNS MAO-A pathway research
4-Br halogen-bond and logP context
MAO-A/B selectivity endpoint review
Antimicrobial screening (Gram-positive)
4-Br-2-OH pharmacophore integrity
DNA gyrase inhibition and MIC endpoint review
Antitubercular screening
2,4-diCl / 4-Br dual halogenation context
M. tuberculosis MIC assay context
Oncology kinase studies
ortho-OH scaffold with Br/Cl differentiation
B-Raf V600E inhibition and proliferation endpoint review
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